molecular formula C23H20N6O2S B2686410 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1207025-16-8

2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2686410
M. Wt: 444.51
InChI Key: FGMAWTDTIMYAQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined through methods such as X-ray single crystal diffraction . The structure can also be optimized using density functional theory (DFT), which can provide information on the compound’s molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and molecular structure. For example, due to the stronger electronegativity of oxygen, some compounds could be more prone to a nucleophilic reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Synthetic Methods and Chemical Transformations

The synthesis of complex chemical structures often involves intricate reactions that can serve as models for the development of new synthetic methodologies. For example, the use of photoinduced di-pi-methane rearrangement in the synthesis of tetracyclic sultams demonstrates a method for achieving ring contraction in bridgehead sultams, highlighting a novel approach to molecular architecture modification (R. Dura & L. Paquette, 2006). This process underscores the potential for intricate chemical transformations in compounds with similar structural complexity.

Chemical Properties and Applications

The structural complexity of such molecules suggests a range of chemical properties and potential applications. For instance, molecules incorporating sulfonamide moieties have been explored for their anticonvulsant activities, where the sulfonamide thiazole moiety plays a critical role in their biological activity (A. A. Farag et al., 2012). This example indicates the relevance of detailed structural features in the development of pharmacologically active compounds.

Potential Biological Activities

The chemical structure of the compound shares features with other molecules that have been evaluated for their biological activities. Compounds with methoxyphenyl and sulfanyl groups have been studied for various biological activities, including antimicrobial, antioxidant, and anticancer properties. For example, derivatives of 1,3,4-oxadiazole and pyrazoles have been computationally and pharmacologically evaluated for their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing the diverse potential of such compounds in biomedical research (M. Faheem, 2018).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Some compounds can be combustible, acutely toxic, or cause irritation to the skin or eyes .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, compounds with antitumor properties could be further studied for their potential use in cancer treatment .

properties

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15-3-7-17(8-4-15)24-21(30)14-32-23-26-25-22-20-13-19(27-29(20)12-11-28(22)23)16-5-9-18(31-2)10-6-16/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJPRUGQGRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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